molecular formula C17H17NO3S B2980124 6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one CAS No. 294853-21-7

6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one

Cat. No. B2980124
CAS RN: 294853-21-7
M. Wt: 315.39
InChI Key: OAAKSYZSODQGDE-UHFFFAOYSA-N
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Description

6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one is a flavonoid compound that has been the subject of scientific research due to its potential health benefits. This compound is found in various plants, including the bark of the black mulberry tree and the leaves of the horse chestnut tree. The purpose of

Mechanism of Action

The mechanism of action of 6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of reactive oxygen species, the suppression of pro-inflammatory cytokines, and the modulation of signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one has various biochemical and physiological effects. This compound has been shown to reduce oxidative stress, inhibit the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to have low toxicity and high bioavailability. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one. One area of interest is the development of derivatives with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential. Finally, studies investigating the potential use of this compound in combination with other therapeutic agents may be warranted.

Synthesis Methods

The synthesis of 6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one can be achieved through various methods, including the use of microwave irradiation, ultrasound, and conventional heating. One reported method involves the reaction of 6-bromo-7-hydroxy-4H-chromen-4-one with 2-methyl-1,3-thiazole-4-carbaldehyde and butylamine in the presence of a catalyst. The resulting product is then purified through column chromatography.

Scientific Research Applications

6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one has been the subject of scientific research due to its potential health benefits. Studies have investigated its antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-3-4-5-11-6-12-16(7-15(11)19)21-8-13(17(12)20)14-9-22-10(2)18-14/h6-9,19H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAKSYZSODQGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-butyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one

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